molecular formula C11H12N2O B077849 4-Morpholinobenzonitrile CAS No. 10282-31-2

4-Morpholinobenzonitrile

Cat. No. B077849
CAS RN: 10282-31-2
M. Wt: 188.23 g/mol
InChI Key: ZSCUWVQXQDCSRV-UHFFFAOYSA-N
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Patent
US06562989B2

Procedure details

According to the general to procedure B, 4-chlorocyanobenzene (71 mg, 0.52 mmol) reacted with morpholine (53 mg, 0.61 mmol) using 1 mol % of catalyst and sodium tert-butoxide (58 mg, 0.60 mmol) at 45° C. for 27 h to give the title compound (77 mg, 82%) as a solid: 1H-NMR (400 MHz, CDCl3): δ 7.49 (d, 2H, J=8.0 Hz), 6.85 (d, 2H, J=8.8 Hz), 3.84 (t, 4H, J=4.8 Hz), 3.27 (t, 4H, J=4.8 Hz). 13C{1H}-NMR (100 MHz, CDCl3): δ 153.36, 133.36, 119.76, 113.93, 100.69, 66.31, 47.15. GC/MS(EI): m/z 188 (M+).
Quantity
71 mg
Type
reactant
Reaction Step One
Quantity
53 mg
Type
reactant
Reaction Step Two
Quantity
58 mg
Type
reactant
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]#[N:9])=[CH:4][CH:3]=1.[NH:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1.CC(C)([O-])C.[Na+]>>[C:8]([C:5]1[CH:6]=[CH:7][C:2]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[CH:3][CH:4]=1)#[N:9] |f:2.3|

Inputs

Step One
Name
Quantity
71 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)C#N
Step Two
Name
Quantity
53 mg
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
Quantity
58 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 45° C.
CUSTOM
Type
CUSTOM
Details
for 27 h
Duration
27 h

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 77 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.